molecular formula C10H13BrO4 B3300523 Ethyl 4-(bromomethyl)-5,5-dimethyl-2-oxo-2,5-dihydrofuran-3-carboxylate CAS No. 90261-67-9

Ethyl 4-(bromomethyl)-5,5-dimethyl-2-oxo-2,5-dihydrofuran-3-carboxylate

Cat. No. B3300523
CAS RN: 90261-67-9
M. Wt: 277.11 g/mol
InChI Key: ZLRRMBMCNDBRAW-UHFFFAOYSA-N
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Description

Ethyl 4-(bromomethyl)benzoate is a brominated aromatic building block used in various syntheses such as the preparation of imidazoles and imidazo-fused heterocycles .


Synthesis Analysis

The synthesis of Ethyl 4-(bromomethyl)benzoate involves the reduction with potassium diisobutyl-t-butoxyaluminum hydride (PDBBA) at 0°C to yield aldehydes . Another method involves the reaction of ethyl 4-bromobenzoate and substituted benzyl chloride with zinc dust and a Pd catalyst .


Molecular Structure Analysis

The molecular formula of Ethyl 4-(bromomethyl)benzoate is C10H11BrO2 . The InChI string is InChI=1S/C10H11BrO2/c1-2-13-10(12)9-5-3-8(7-11)4-6-9/h3-6H,2,7H2,1H3 .


Chemical Reactions Analysis

Ethyl 4-(bromomethyl)benzoate undergoes reduction with potassium diisobutyl-t-butoxyaluminum hydride (PDBBA) at 0°C to yield aldehydes . It also reacts with substituted benzyl chloride in the presence of zinc dust and a Pd catalyst .


Physical And Chemical Properties Analysis

The molecular weight of Ethyl 4-(bromomethyl)benzoate is 243.10 g/mol . It has a refractive index of n20/D 1.544 (lit.) .

Scientific Research Applications

Chemical Reactions and Synthesis

Ethyl 4-(bromomethyl)-5,5-dimethyl-2-oxo-2,5-dihydrofuran-3-carboxylate and its derivatives are primarily involved in complex chemical reactions and synthesis processes. The compound reacts with zinc enolates prepared from various brominated compounds, forming single diastereomers of ethyl 4-(2-aryl-2-oxo-1-phenyl-ethyl)-5,5-dimethyl-2-oxotetrahydrofuran-3-carboxylates and other related compounds (Shchepin et al., 2006). The synthesis of a series of related compounds has been evaluated for anti-arrhythmic activity and cardiovascular effect, indicating potential medical applications (蘇怡芳, 2006).

Spectral Characterization and Structural Analysis

The compound and its derivatives have been extensively characterized through spectral data, with their structures and properties evaluated through quantum chemical calculations (Singh et al., 2013). Moreover, X-ray crystallography has been utilized to analyze polymorphs of related compounds, revealing the molecular geometries and hydrogen bonding patterns, which are crucial for understanding the compound's properties and potential applications (Ramazani et al., 2019).

Reaction Mechanism and Synthesis Pathways

Studies also focus on the reaction mechanisms and synthesis pathways involving the compound. For instance, the synthesis and reactions of derivatives of this compound with alcohols have been explored, revealing insights into the reaction pathways and potential applications in creating new compounds (Ivanov et al., 2018).

Safety and Hazards

Ethyl 4-(bromomethyl)benzoate is classified as Acute Tox. 4 Oral - Skin Corr. 1B . It is recommended to wear personal protective equipment/face protection and ensure adequate ventilation when handling this chemical .

properties

IUPAC Name

ethyl 4-(bromomethyl)-5,5-dimethyl-2-oxofuran-3-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13BrO4/c1-4-14-8(12)7-6(5-11)10(2,3)15-9(7)13/h4-5H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZLRRMBMCNDBRAW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(C(OC1=O)(C)C)CBr
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13BrO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

277.11 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Ethyl 4-(bromomethyl)-5,5-dimethyl-2-oxo-2,5-dihydrofuran-3-carboxylate
Reactant of Route 2
Reactant of Route 2
Ethyl 4-(bromomethyl)-5,5-dimethyl-2-oxo-2,5-dihydrofuran-3-carboxylate
Reactant of Route 3
Ethyl 4-(bromomethyl)-5,5-dimethyl-2-oxo-2,5-dihydrofuran-3-carboxylate
Reactant of Route 4
Ethyl 4-(bromomethyl)-5,5-dimethyl-2-oxo-2,5-dihydrofuran-3-carboxylate
Reactant of Route 5
Ethyl 4-(bromomethyl)-5,5-dimethyl-2-oxo-2,5-dihydrofuran-3-carboxylate
Reactant of Route 6
Reactant of Route 6
Ethyl 4-(bromomethyl)-5,5-dimethyl-2-oxo-2,5-dihydrofuran-3-carboxylate

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